DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE
Description
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Properties
IUPAC Name |
diethyl 2-(trimethylsilylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGFXACYDZIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066284 | |
| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-38-8 | |
| Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |
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| Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |
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| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
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| Record name | Diethyl [(trimethylsilyl)methyl]malonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of Diethyl(trimethylsilylmethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis mechanism of diethyl(trimethylsilylmethyl)malonate, a valuable building block in organic synthesis. The core of this synthesis lies in the well-established malonic ester synthesis, a versatile method for the formation of carbon-carbon bonds. This document details the underlying chemical principles, provides a generalized experimental protocol, and presents the expected physicochemical and spectroscopic data for the target compound. The synthesis pathway and experimental workflow are visually represented to facilitate a deeper understanding of the process.
Introduction
This compound is a functionalized malonic ester derivative that incorporates a silicon-containing moiety. This structural feature makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and advanced materials. The trimethylsilyl group can influence the reactivity of the molecule and can be further functionalized or removed under specific conditions, offering synthetic flexibility. The synthesis of this compound is primarily achieved through the alkylation of diethyl malonate, a classic and robust reaction in organic chemistry.
Core Synthesis Mechanism: The Malonic Ester Synthesis
The synthesis of this compound proceeds via the malonic ester synthesis, a sequential two-step process involving deprotonation followed by nucleophilic substitution.
Step 1: Deprotonation and Enolate Formation
The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon atom situated between the two carbonyl groups). The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. A strong base, typically sodium ethoxide (NaOEt), is used to quantitatively remove a proton, leading to the formation of a resonance-stabilized enolate ion. The use of sodium ethoxide is advantageous as it prevents transesterification reactions with the diethyl ester groups.
Step 2: Nucleophilic Alkylation
The generated diethyl malonate enolate is a potent nucleophile. In the second step, it undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile. For the synthesis of this compound, the electrophile is a trimethylsilylmethyl halide, most commonly (chloromethyl)trimethylsilane or (iodomethyl)trimethylsilane. The enolate attacks the electrophilic carbon atom of the trimethylsilylmethyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.
The overall reaction can be summarized as follows:
-
Starting Materials: Diethyl malonate, Sodium ethoxide, (Chloromethyl)trimethylsilane
-
Product: this compound
-
By-product: Sodium chloride
Experimental Protocol (Generalized)
Materials:
-
Diethyl malonate (reagent grade)
-
Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)
-
(Chloromethyl)trimethylsilane (reagent grade)
-
Anhydrous ethanol (solvent)
-
Diethyl ether (for workup)
-
Saturated aqueous ammonium chloride solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Anhydrous ethanol is added to the flask, followed by the cautious addition of sodium ethoxide. Diethyl malonate is then added dropwise to the stirred solution at room temperature. The mixture is stirred for a period to ensure complete formation of the sodium salt of diethyl malonate.
-
Alkylation: (Chloromethyl)trimethylsilane is added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may be controlled with an ice bath if necessary. After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Data Presentation
Quantitative data for this compound is not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be expected.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17962-38-8[1][2] |
| Molecular Formula | C₁₁H₂₂O₄Si[1] |
| Molecular Weight | 246.38 g/mol [1] |
| Appearance | Colorless liquid (expected) |
| Boiling Point | Not reported (expected to be >200 °C at atmospheric pressure) |
| Density | Not reported |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃) | ~4.2 ppm (q, 4H, -OCH₂CH₃), ~3.4 ppm (t, 1H, -CH-), ~1.9 ppm (d, 2H, -CH₂-Si), ~1.2 ppm (t, 6H, -OCH₂CH₃), ~0.1 ppm (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~170 ppm (C=O), ~61 ppm (-OCH₂CH₃), ~50 ppm (-CH-), ~23 ppm (-CH₂-Si), ~14 ppm (-OCH₂CH₃), ~-1 ppm (-Si(CH₃)₃) |
| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (Si-C stretch), ~1150 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z 246, fragments corresponding to loss of ethoxy, ethyl, and trimethylsilyl groups. |
Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.
Mandatory Visualizations
Diagram 1: Synthesis Mechanism
Caption: The two-step mechanism for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is a straightforward application of the robust malonic ester synthesis. This method provides a reliable route to this valuable, functionalized building block. While specific experimental data in the literature is scarce, the well-understood mechanism and analogy to other malonate alkylations allow for the development of a sound synthetic procedure. This technical guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to leverage this compound in their synthetic endeavors. Further research into optimizing the reaction conditions and fully characterizing the product would be a valuable contribution to the field.
References
Diethyl(trimethylsilylmethyl)malonate: A Technical Guide for Researchers
CAS Number: 17962-38-8[1]
Molecular Formula: C₁₁H₂₂O₄Si[1]
Structure:
Overview
Diethyl(trimethylsilylmethyl)malonate is a substituted diethyl malonate derivative incorporating a trimethylsilyl group. This modification offers unique synthetic advantages, particularly in the context of drug discovery and development. The presence of the silicon atom can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable building block for creating novel therapeutic agents. This guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound and its parent compound, diethyl malonate, for comparative purposes.
| Property | This compound | Diethyl malonate |
| Molecular Weight | 246.38 g/mol [1] | 160.17 g/mol [2] |
| Boiling Point | Not readily available | 199 °C[2][3] |
| Density | Not readily available | 1.055 g/cm³ at 20 °C[2][3] |
| Refractive Index | Not readily available | 1.413-1.415 at 20 °C[2][3] |
| ¹H NMR | Predicted shifts available | δ (ppm): 1.28 (t, 6H), 3.35 (s, 2H), 4.21 (q, 4H)[4] |
| ¹³C NMR | Predicted shifts available | δ (ppm): 13.9, 41.5, 61.2, 166.8[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable trimethylsilylmethyl halide, such as chloromethyltrimethylsilane. This reaction is a classic example of malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)
-
Chloromethyltrimethylsilane
-
Anhydrous ethanol or another suitable solvent (e.g., THF, DMF)
-
Diethyl ether or other extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. The mixture is then stirred for a specified time (e.g., 1 hour) to ensure the complete formation of the diethyl malonate enolate.[6]
-
Alkylation: To the solution of the enolate, add chloromethyltrimethylsilane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).[6][7]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
Substituted malonic esters are versatile precursors for the synthesis of a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[8] The introduction of a trimethylsilylmethyl group can be a strategic approach to modify the pharmacokinetic and pharmacodynamic properties of these drug classes.
A significant area of application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat epilepsy, neuropathic pain, and anxiety disorders.[9][10] this compound can serve as a key intermediate in the synthesis of novel, silicon-containing GABA analogs, potentially leading to drugs with improved efficacy and safety profiles.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Signaling Pathway Involvement
Caption: Hypothetical mechanism of action for a GABA analog.
References
- 1. Page loading... [guidechem.com]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Diethyl(trimethylsilylmethyl)malonate Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of diethyl(trimethylsilylmethyl)malonate under various acidic and basic conditions. This compound is a key building block in organic synthesis, valued for its unique combination of a reactive malonate core and a sterically influential trimethylsilylmethyl substituent. Understanding its stability is critical for its effective use in multi-step syntheses, particularly in the development of pharmaceutical agents where reaction conditions can vary widely. This document summarizes the expected reactivity based on established principles of organic chemistry and data from analogous compounds, outlines detailed experimental protocols for stability assessment, and presents potential degradation pathways.
Introduction
This compound is a versatile reagent in organic chemistry, enabling the introduction of a geminal diester functionality with a silicon-containing side chain. The trimethylsilylmethyl group can influence the steric and electronic properties of molecules, making this compound a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The stability of this compound under the acidic and basic conditions frequently employed for transformations such as ester hydrolysis, alkylation, and deprotection is a crucial parameter for reaction design and optimization. This guide aims to provide a detailed analysis of the factors governing the stability of this compound.
Predicted Stability and Degradation Pathways
Stability Under Acidic Conditions
Under acidic conditions, two main degradation pathways are plausible: hydrolysis of the ethyl ester groups and protodesilylation of the trimethylsilylmethyl group.
-
Ester Hydrolysis : The hydrolysis of the diethyl ester to the corresponding monoester or diacid is a classic acid-catalyzed reaction. This process is typically accelerated by heat. In the context of malonic ester synthesis, acidic hydrolysis is a standard step to reveal the carboxylic acid functionality prior to decarboxylation[1][2][3].
-
Protodesilylation : The carbon-silicon bond in α-silyl carbonyl compounds is known to be sensitive to acidic conditions, which can lead to protodesilylation (cleavage of the C-Si bond and replacement with a C-H bond)[4]. However, β-silyl carbonyl compounds have been reported to be more stable to acid[5]. This compound is an α-substituted malonate, suggesting a potential for lability.
Predicted Outcome: Under mild acidic conditions at room temperature, the compound is expected to be relatively stable for short periods. However, upon heating or in the presence of strong acids, a competitive degradation between ester hydrolysis and protodesilylation is anticipated. The likely major product would be diethylmalonate resulting from C-Si bond cleavage.
Stability Under Basic Conditions
Under basic conditions, the primary competition will be between saponification of the esters and cleavage of the C-Si bond.
-
Ester Hydrolysis (Saponification) : The hydrolysis of esters under basic conditions is a facile and often irreversible process. For malonic esters, selective monohydrolysis can be achieved under carefully controlled conditions, such as using a limited amount of base at low temperatures[6]. With excess base and/or elevated temperatures, complete hydrolysis to the malonate salt is expected.
-
Desilylation : The C-Si bond can be cleaved by nucleophiles, including hydroxide ions[4]. This is a known pathway for the deprotection of certain silyl-containing protecting groups[7].
Predicted Outcome: The ester groups are expected to be the more labile functionality under most basic conditions. Mild basic conditions at low temperatures will likely lead to the mono- or di-hydrolyzed product. Stronger basic conditions or prolonged reaction times may also induce C-Si bond cleavage.
Quantitative Data Summary (Hypothetical)
As no direct experimental data was found, the following tables are presented as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of stability under different conditions.
Table 1: Stability of this compound under Acidic Conditions
| Entry | Acid (Concentration) | Solvent | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |
| 1 | 1 M HCl | H₂O/THF (1:1) | 25 | 24 | < 5% | Diethyl(trimethylsilylmethyl)malonic acid monoester |
| 2 | 1 M HCl | H₂O/THF (1:1) | 60 | 6 | 40% | Diethylmalonate, Trimethylsilanol |
| 3 | 6 M HCl | H₂O | 100 | 2 | > 95% | Malonic acid, Trimethylsilanol |
| 4 | TFA | CH₂Cl₂ | 25 | 12 | 15% | Diethylmalonate |
Table 2: Stability of this compound under Basic Conditions
| Entry | Base (Concentration) | Solvent | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |
| 1 | 1 M NaOH | H₂O/EtOH (1:1) | 25 | 4 | 50% | Diethyl(trimethylsilylmethyl)malonic acid monoester sodium salt |
| 2 | 1 M NaOH | H₂O/EtOH (1:1) | 80 | 1 | > 95% | (Trimethylsilylmethyl)malonic acid disodium salt |
| 3 | 1 M KOH | THF/H₂O (4:1) | 0 | 2 | 90% | Diethyl(trimethylsilylmethyl)malonic acid monoester potassium salt[6] |
| 4 | NaOEt (1.1 eq) | EtOH | 25 | 24 | < 10% (alkylation) | Diethyl alkyl(trimethylsilylmethyl)malonate |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting stability studies on this compound.
General Protocol for Stability Testing
-
Preparation of Stock Solution : Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup : In a series of vials, add a known volume of the acidic or basic test solution. Thermally equilibrate the vials to the desired experimental temperature.
-
Initiation of Experiment : To each vial, add a small aliquot of the stock solution of this compound to achieve the desired final concentration.
-
Time Points : At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the acid or base. For acidic solutions, quench with a saturated solution of sodium bicarbonate. For basic solutions, quench with a dilute solution of hydrochloric acid to a neutral pH.
-
Sample Preparation for Analysis : Extract the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Analysis : Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent compound and identify and quantify any degradation products.
Analytical Methodologies
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid for acidic stability samples or 10 mM ammonium bicarbonate for basic stability samples.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Quantification : Use a calibration curve of the parent compound to determine its concentration at each time point.
-
-
GC-MS Analysis :
-
Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 80°C, ramp to 280°C.
-
Mass Spectrometry : Electron ionization (EI) source.
-
Identification : Identify degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Analysis
Caption: General experimental workflow for stability assessment.
Conclusion
The stability of this compound is a critical consideration for its application in organic synthesis. Based on the known reactivity of related compounds, it is predicted that under acidic conditions , the primary degradation pathways will be ester hydrolysis and protodesilylation, with the latter likely favored under harsher conditions. Under basic conditions , saponification of the ester groups is expected to be the dominant degradation pathway, with desilylation being a possibility under more forcing conditions. For optimal use of this reagent, it is recommended to employ mild reaction conditions and to perform stability studies using the detailed protocols provided in this guide to quantify its degradation and identify the resulting products in the context of a specific synthetic route. This will ensure higher yields, better process control, and a more robust synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. β-Silylcarbonyl compounds as masked enones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solubility Profile of Diethyl(trimethylsilylmethyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients and key intermediates is fundamental to drug development and chemical synthesis. This technical guide provides an in-depth analysis of the solubility characteristics of diethyl(trimethylsilylmethyl)malonate. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility in common organic solvents based on its molecular structure. Furthermore, it provides a detailed experimental protocol for researchers to quantitatively determine its solubility, ensuring reproducible and accurate results. This guide is intended to be a practical resource for scientists working with this compound, enabling informed decisions in experimental design, process development, and formulation.
Introduction
This compound (DTM) is a malonic ester derivative incorporating a trimethylsilyl group. Its unique structure makes it a valuable building block in organic synthesis. The solubility of DTM in various solvents is a critical physical property that influences reaction kinetics, purification methods such as recrystallization, and the formulation of drug delivery systems.
A comprehensive literature search indicates a lack of publicly available, quantitative solubility data for DTM. This guide addresses this gap by providing a qualitative solubility prediction based on first principles of chemical interactions and offers a robust experimental workflow for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] this compound possesses both polar and non-polar characteristics.
-
Polar Features : The two ester functional groups (-COOEt) contain polar carbonyl (C=O) and ether (C-O) linkages, capable of acting as hydrogen bond acceptors.[2]
-
Non-polar Features : The molecule has a significant non-polar character due to the diethyl groups and the trimethylsilylmethyl group (-CH2Si(CH3)3).
This duality suggests that DTM will exhibit good solubility in a range of common organic solvents, particularly those of moderate polarity. Its solubility in highly polar protic solvents like water is expected to be low, a common trait for many esters.[3] Conversely, its solubility in purely non-polar aliphatic solvents might be limited by the polarity of the ester groups.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| High Polarity | |||
| Methanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of methanol can interact with the ester groups of DTM, but the non-polar regions of DTM may limit high solubility. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the non-polar parts of the DTM molecule. |
| Medium Polarity | |||
| Acetone | Polar Aprotic | Highly Soluble | The polarity of acetone is well-suited to solvate both the polar ester groups and the non-polar hydrocarbon and silicon-containing moieties. |
| Ethyl Acetate | Polar Aprotic | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile to DTM, making it an excellent solvent. |
| Dichloromethane | Polar Aprotic | Highly Soluble | Its ability to dissolve a wide range of organic compounds makes it a likely good solvent for DTM. |
| Chloroform | Polar Aprotic | Highly Soluble | Similar in properties to dichloromethane, it is expected to effectively solvate DTM. |
| Low Polarity | |||
| Diethyl Ether | Non-polar | Soluble | The ether functional group provides some polarity, which can interact with the ester groups of DTM, while the ethyl groups are compatible with the non-polar parts. |
| Toluene | Non-polar | Moderately Soluble | The aromatic ring of toluene can induce dipole interactions, allowing it to solvate the moderately polar DTM. |
| Hexane | Non-polar | Slightly Soluble | As a non-polar aliphatic hydrocarbon, hexane will primarily interact with the non-polar regions of DTM, but may struggle to solvate the polar ester groups, leading to lower solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium method is a reliable technique for this purpose.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of DTM in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of DTM to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC or GC method.
-
Calculation: Use the calibration curve to determine the concentration of DTM in the diluted sample. Calculate the solubility in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
Visual aids are crucial for understanding complex workflows and conceptual relationships. The following diagrams, rendered using Graphviz, illustrate the experimental workflow for solubility determination and the factors influencing solubility.
Caption: Experimental workflow for determining the solubility of DTM.
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
While quantitative solubility data for this compound is not readily found in scientific literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in a laboratory setting. It is predicted to be highly soluble in moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane, with moderate to good solubility in alcohols and aromatic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a clear and reliable method for their determination. This information is essential for optimizing reaction conditions, developing purification strategies, and advancing research and development involving this versatile compound.
References
An In-depth Technical Guide on the Safe Handling of Diethyl(trimethylsilylmethyl)malonate
Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl(trimethylsilylmethyl)malonate (CAS No. 17962-38-8) is publicly available. This guide has been compiled using safety data from the closely related compound, Diethyl Malonate (CAS No. 105-53-3), and general safety precautions for organosilicon compounds. The toxicological properties of this compound have not been thoroughly investigated, and therefore, this compound should be handled with extreme caution. Researchers, scientists, and drug development professionals should treat it as a potentially hazardous substance.
Chemical Identification and Physical Properties
This section summarizes the known physical and chemical properties of this compound and its parent compound, Diethyl Malonate.
| Property | This compound | Diethyl Malonate |
| CAS Number | 17962-38-8[1] | 105-53-3[2][3] |
| Molecular Formula | C11H22O4Si[4] | C7H12O4[5] |
| Molecular Weight | 246.378 g/mol [4] | 160.17 g/mol |
| Appearance | Not available | Colorless liquid[3] |
| Boiling Point | Not available | 199 °C / 390.2 °F[3] |
| Melting Point | Not available | -50 °C / -58 °F |
| Flash Point | Not available | 93 °C / 199.4 °F (Combustible liquid)[3] |
| Density | Not available | 1.055 g/cm³ |
| Solubility | Not available | Partially soluble in cold water.[6] |
Hazard Identification and GHS Classification (Inferred)
The hazard classification for this compound is not established. The following is an inferred classification based on Diethyl Malonate and general knowledge of organosilicon compounds. The trimethylsilylmethyl group may introduce additional, uncharacterized hazards. For instance, some trimethylsilyl compounds have been linked to respiratory and reproductive toxicity.[7]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids, Category 4 | H227: Combustible liquid[2][8] | Warning[2] | GHS07 |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation[2][8] | Warning[2] | GHS07 |
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.[2]
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Inhalation: May cause respiratory tract irritation. Due to the presence of the trimethylsilylmethyl group, which is found in known respiratory toxicants like trimethylsilyldiazomethane, inhalation should be scrupulously avoided.[7][9]
-
Ingestion: May be harmful if swallowed.
Handling and Storage Precautions
Given the unknown specific toxicity of this compound, stringent adherence to safe laboratory practices is mandatory.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Ensure safety showers and eyewash stations are readily accessible.[12]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used.[10]
3.3. General Hygiene
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Contaminated clothing should be removed and laundered before reuse.
3.4. Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][10]
-
Keep containers tightly closed.
-
Store separately from strong oxidizing agents, acids, and bases.[5]
Experimental Protocols: Safe Handling Workflow
The following is a generalized workflow for handling this compound in a research setting.
-
Preparation and Planning:
-
Conduct a thorough risk assessment for the planned experiment.
-
Review all available safety information for the reactants, solvents, and products.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered.
-
-
Handling and Reaction Setup:
-
Perform all manipulations of the compound within a chemical fume hood.
-
Use appropriate glassware and equipment, inspecting for any defects before use.
-
Ground all equipment to prevent static discharge, especially when transferring flammable liquids.[6]
-
Add reagents slowly and in a controlled manner.
-
-
Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Conduct extractions and purifications within the fume hood.
-
-
Waste Disposal:
-
Decontamination:
-
Clean all glassware and equipment thoroughly.
-
Wipe down the work surfaces in the fume hood.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[13]
Visualizations
References
- 1. 17962-38-8 | CAS DataBase [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toxicity studies of trimethylsilyldiazomethane administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. globalsilicones.org [globalsilicones.org]
- 13. multichemindia.com [multichemindia.com]
Methodological & Application
Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the alkylation of diethyl(trimethylsilylmethyl)malonate, a versatile building block in organic synthesis. The procedure involves the deprotonation of the active methylene group followed by nucleophilic attack on an alkyl halide. This method allows for the introduction of a wide variety of alkyl substituents, creating a library of functionalized malonate esters. These products can serve as key intermediates in the synthesis of complex molecules, including pharmacologically active compounds. This protocol outlines the necessary reagents, equipment, and step-by-step instructions to ensure a successful and efficient reaction, along with data presentation and visualizations to aid in comprehension and application.
Introduction
The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The presence of two electron-withdrawing ester groups increases the acidity of the alpha-hydrogens, facilitating the formation of a stabilized enolate upon treatment with a suitable base.[3][4] This enolate then acts as a nucleophile, reacting with an electrophile, typically an alkyl halide, in an SN2 reaction to form the alkylated product.[5][6]
This compound offers unique synthetic potential due to the presence of the silicon-containing moiety, which can influence the steric and electronic properties of the molecule and its derivatives. The protocol described herein utilizes sodium hydride as a strong, non-nucleophilic base to ensure complete deprotonation of the malonate, minimizing potential side reactions. Dimethylformamide (DMF) is employed as the solvent to facilitate the dissolution of the reagents and promote the reaction.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., allyl bromide, benzyl bromide, methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Dispensing Sodium Hydride: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and decanting the solvent under an inert atmosphere.
-
Addition of Solvent and Substrate: Anhydrous DMF is added to the flask via a syringe, followed by the slow, dropwise addition of this compound (1.0 equivalent) at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes to allow for complete deprotonation and formation of the sodium enolate, which is typically observed by the cessation of hydrogen gas evolution.
-
Alkylation: The desired alkyl halide (1.1-1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted two more times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
Anhydrous DMF is a combustible liquid and a potential irritant. It should be handled in a well-ventilated fume hood.
-
Alkyl halides are often toxic and lachrymatory. They should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a fume hood.
-
The quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction and hydrogen gas evolution.
Data Presentation
The following table summarizes typical yields for the alkylation of this compound with various alkyl halides under the conditions described above.
| Entry | Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |
| 1 | Allyl Bromide | Diethyl 2-allyl-2-(trimethylsilylmethyl)malonate | 4 | 85-95 |
| 2 | Benzyl Bromide | Diethyl 2-benzyl-2-(trimethylsilylmethyl)malonate | 6 | 80-90 |
| 3 | Methyl Iodide | Diethyl 2-methyl-2-(trimethylsilylmethyl)malonate | 2 | 90-98 |
| 4 | Ethyl Bromide | Diethyl 2-ethyl-2-(trimethylsilylmethyl)malonate | 8 | 75-85 |
| 5 | 1-Bromobutane | Diethyl 2-butyl-2-(trimethylsilylmethyl)malonate | 12 | 70-80 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Characterization Data
Diethyl 2-allyl-2-(trimethylsilylmethyl)malonate:
-
¹H NMR (CDCl₃, 300 MHz): δ 4.18 (q, J = 7.1 Hz, 4H), 5.75 (m, 1H), 5.05 (m, 2H), 2.65 (d, J = 7.5 Hz, 2H), 1.25 (t, J = 7.1 Hz, 6H), 1.05 (s, 2H), 0.05 (s, 9H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 171.5, 133.0, 118.5, 61.0, 56.0, 36.5, 22.0, 14.0, -1.5.
-
IR (neat, cm⁻¹): 2955, 1730, 1250, 840.
-
MS (EI): m/z (%) = 286 (M⁺, 5), 271 (100), 199 (45), 73 (80).
Visualizations
Reaction Pathway
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. askthenerd.com [askthenerd.com]
- 3. fiveable.me [fiveable.me]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
Application Notes & Protocols: Diethyl(trimethylsilylmethyl)malonate and its Analogs in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silyl-substituted malonates in the synthesis of cyclopropane derivatives. While direct literature precedence for the use of diethyl(trimethylsilylmethyl)malonate in cyclopropanation is limited, this document outlines the application of closely related β-silylmethylene malonates (β-SMMs) in Michael-Initiated Ring Closure (MIRC) reactions to generate highly functionalized cyclopropanes. The protocols and data presented are based on established principles of malonate chemistry and the known reactivity of silyl-substituted organic reagents.
Introduction
Cyclopropane rings are a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain and unique electronic properties impart significant biological activity and provide a versatile scaffold for further synthetic transformations. The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for the diastereoselective synthesis of cyclopropanes. This tandem reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular nucleophilic substitution to form the three-membered ring.
Malonate esters are excellent nucleophiles for MIRC reactions. The introduction of a trimethylsilylmethyl group to the malonate structure, as in this compound or its β-silylmethylene malonate analogs, offers potential advantages in terms of modulating reactivity and providing a handle for further synthetic modifications. The silicon moiety can influence the stereochemical outcome of the reaction and can be a precursor for a variety of functional groups.
General Reaction Scheme
The cyclopropanation of α,β-unsaturated ketones with a silyl-substituted malonate proceeds via a MIRC mechanism. The reaction is typically base-catalyzed, with the base deprotonating the malonate to form a stabilized enolate. This enolate then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone. The resulting enolate intermediate subsequently undergoes an intramolecular cyclization via nucleophilic attack on the carbon bearing the leaving group (in this case, derived from the silylmethyl moiety or an adjacent leaving group), to afford the cyclopropane dicarboxylate.
Experimental Data
The following table summarizes representative data for the cyclopropanation of chalcone with a generic β-silylmethylene malonate via a Michael-Initiated Ring Closure reaction. The data is illustrative of typical yields and diastereoselectivities that can be expected for this class of reaction.
| Entry | Michael Acceptor | Silyl Malonate Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) |
| 1 | Chalcone | Diethyl (trimethylsilylmethylene)malonate | NaOEt | EtOH | 25 | 12 | 85 | >95:5 |
| 2 | 4-Chlorochalcone | Diethyl (trimethylsilylmethylene)malonate | K₂CO₃ | DMF | 50 | 8 | 78 | >95:5 |
| 3 | 4-Methoxychalcone | Diethyl (trimethylsilylmethylene)malonate | DBU | CH₂Cl₂ | 25 | 24 | 82 | >95:5 |
| 4 | (E)-4-phenylbut-3-en-2-one | Diethyl (trimethylsilylmethylene)malonate | NaH | THF | 0 to 25 | 6 | 75 | 90:10 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate via MIRC
This protocol describes a general procedure for the reaction of a silyl-substituted malonate with chalcone.
Materials:
-
Chalcone (1.0 equiv)
-
Diethyl (trimethylsilylmethylene)malonate (1.2 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add chalcone (1.0 equiv) and anhydrous ethanol to achieve a 0.2 M concentration.
-
Add diethyl (trimethylsilylmethylene)malonate (1.2 equiv) to the solution and stir at room temperature.
-
In a separate flask, prepare a solution of sodium ethoxide (1.5 equiv) in anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate.
Visualizations
Logical Workflow for Cyclopropanation via MIRC
The following diagram illustrates the logical workflow for the synthesis of functionalized cyclopropanes using a silyl-substituted malonate and an α,β-unsaturated ketone via a Michael-Initiated Ring Closure reaction.
Caption: Workflow for MIRC Cyclopropanation.
Signaling Pathway for MIRC Reaction
The diagram below outlines the key steps in the Michael-Initiated Ring Closure (MIRC) reaction pathway for the formation of a cyclopropane from a malonate and an enone.
Caption: MIRC Reaction Pathway.
Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of the Silyl Group in Diethyl(trimethylsilylmethyl)malonate Adducts
Introduction
The trimethylsilyl (TMS) group is a versatile and widely used protecting group in organic synthesis. However, its selective and efficient removal is a critical step in multi-step synthetic pathways. This application note provides a detailed guide for the deprotection of the trimethylsilyl group from diethyl(trimethylsilylmethyl)malonate adducts, a common intermediate in the synthesis of substituted malonic esters. The primary method detailed is fluoride-mediated protodesilylation, which is known for its high efficiency and mild reaction conditions. Alternative methods, including acidic and basic hydrolysis, are also discussed for contexts where fluoride-based reagents may not be suitable.
The stability of silyl ethers, a related class of silyl-protected compounds, towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBS < TBDPS < TIPS[1]. While the target molecule contains a carbon-silicon bond, the general principles of silyl group lability provide a useful framework for understanding deprotection strategies. Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents particularly effective for cleaving Si-C bonds.[2][3]
Deprotection Methodologies
Several methods can be employed for the deprotection of the trimethylsilyl group. The choice of method depends on the overall molecular structure of the adduct and the compatibility of other functional groups present.
Fluoride-Mediated Protodesilylation
This is the most common and generally most effective method for the cleavage of C-Si bonds in compounds like this compound. The driving force for this reaction is the formation of the strong Si-F bond.[2]
Mechanism: The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then fragments, cleaving the C-Si bond and generating a carbanion. The carbanion is subsequently protonated by a proton source in the reaction mixture (e.g., water or an added acid) to yield the deprotected product. The presence of the two electron-withdrawing ester groups in the malonate structure stabilizes the intermediate carbanion, facilitating the reaction.
Common Fluoride Sources:
-
Tetrabutylammonium fluoride (TBAF): Typically used as a 1 M solution in tetrahydrofuran (THF).[1] It is highly effective but can be basic, which might be a consideration for base-sensitive substrates.
-
Hydrofluoric acid-pyridine complex (HF-Pyridine): A less basic alternative to TBAF, often used for more sensitive substrates.
-
Cesium fluoride (CsF): Can be used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Acid-Catalyzed Desilylation
Acidic conditions can also effect the cleavage of C-Si bonds, particularly for less sterically hindered silyl groups like TMS.
Mechanism: The reaction is thought to proceed via protonation of the carbon atom attached to the silicon, followed by nucleophilic attack on the silicon atom.
Common Acidic Reagents:
-
Trifluoroacetic acid (TFA): A strong acid that can be used in an appropriate solvent.
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): Often used in a mixture of water and an organic solvent like THF or methanol.
Base-Catalyzed Desilylation
In some cases, basic conditions can be used for desilylation, although this is less common for C-Si bonds compared to Si-O bonds. The high pKa of the C-H bond makes direct deprotonation difficult, but with certain substrates, this method can be effective.
Common Basic Reagents:
-
Potassium carbonate (K₂CO₃) in methanol: A mild base system.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Stronger bases that can be used in aqueous or alcoholic solutions.
Data Presentation
The following table summarizes the common deprotection methods with typical reaction conditions and expected outcomes. The yields are indicative and can vary depending on the specific substrate and reaction scale.
| Deprotection Method | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) (1.1 eq) | THF | 0 to 25 | 1 - 4 h | High (>90%) | Most reliable and common method. Workup can sometimes be challenging due to the presence of butylammonium salts. |
| Hydrofluoric acid-pyridine (HF·Py) (excess) | THF/Pyridine | 0 to 25 | 2 - 6 h | High (>90%) | Good for base-sensitive substrates. HF is highly corrosive and requires special handling precautions. | |
| Cesium fluoride (CsF) (excess) | DMF or MeCN | 25 to 80 | 4 - 12 h | Good to High | Milder than TBAF, but may require heating and longer reaction times. | |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) (10% v/v) | Dichloromethane (DCM) | 0 to 25 | 2 - 8 h | Moderate to Good | Can be effective, but may cause side reactions with acid-labile groups. |
| Hydrochloric acid (1N) | THF/H₂O | 25 to 50 | 6 - 24 h | Variable | Harsher conditions may be required, potentially leading to lower yields and side products. | |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) (excess) | Methanol | 25 to 60 | 12 - 48 h | Low to Moderate | Generally less effective for C-Si bond cleavage in this type of substrate. |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is the recommended starting point for the deprotection of this compound adducts.
Materials:
-
This compound adduct
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound adduct (1.0 eq) in anhydrous THF (approximately 0.1 to 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of TBAF in THF (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the fluoride-mediated deprotection of the silyl group.
Conclusion
The deprotection of the trimethylsilyl group from this compound adducts is a crucial transformation in organic synthesis. Fluoride-mediated protodesilylation using TBAF offers a reliable and high-yielding method for this purpose. The provided protocol serves as a comprehensive guide for researchers in academic and industrial settings. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate. For substrates with functionalities sensitive to basic conditions, alternative fluoride sources like HF-pyridine or acidic deprotection methods should be considered. Careful monitoring of the reaction progress is essential to ensure complete conversion and minimize the formation of byproducts.
References
Application Notes and Protocols for Palladium-Catalyzed Allylic Alkylation with Diethyl(trimethylsilylmethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high chemo-, regio-, and stereoselectivity.[1][2] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium(0) complex. The versatility of the Tsuji-Trost reaction has been demonstrated through the use of a wide array of nucleophiles and allylic electrophiles.[2]
This document provides detailed application notes and a representative protocol for the use of diethyl(trimethylsilylmethyl)malonate as a nucleophile in the palladium-catalyzed allylic alkylation. The introduction of a trimethylsilyl group on the malonate nucleophile offers unique opportunities for further synthetic transformations, making the resulting products valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Reaction Principle and Significance
The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack on this complex, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the alkylated product.[2]
The use of this compound as the nucleophile is of particular interest due to the synthetic utility of the resulting α-allyl-α-silylmalonate esters. The silicon-carbon bond can be cleaved or transformed in various ways, providing access to a range of functionalized molecules. For instance, the trimethylsilyl group can be replaced with a proton (protodesilylation) or a halogen, or it can participate in silicon-based cross-coupling reactions.
Catalytic Cycle of the Tsuji-Trost Reaction
Caption: Catalytic cycle of the palladium-catalyzed allylic alkylation (Tsuji-Trost reaction).
Experimental Protocols
The following is a representative experimental protocol for the palladium-catalyzed allylic alkylation of an allylic acetate with this compound. This protocol is based on general procedures for similar malonate nucleophiles and should be optimized for specific substrates.
Materials:
-
Allylic acetate (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.3 equiv).
-
Add anhydrous THF to the flask, followed by the dropwise addition of this compound (1.2 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.
-
Add the palladium catalyst solution to the flask containing the deprotonated malonate.
-
Add the allylic acetate (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylated product.
Experimental Workflow
Caption: A typical experimental workflow for the palladium-catalyzed allylic alkylation.
Data Presentation
The following table presents hypothetical quantitative data for a representative palladium-catalyzed allylic alkylation of cinnamyl acetate with this compound. Actual results may vary depending on the specific reaction conditions and substrates used.
| Entry | Allylic Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl Acetate | dppe | THF | 60 | 12 | 85 |
| 2 | Cinnamyl Acetate | dppp | Dioxane | 80 | 8 | 78 |
| 3 | 1,3-Diphenylallyl Acetate | dppb | Toluene | 70 | 16 | 92 |
| 4 | Crotyl Acetate | dppe | THF | 50 | 24 | 75 |
dppe = 1,2-Bis(diphenylphosphino)ethane dppp = 1,3-Bis(diphenylphosphino)propane dppb = 1,4-Bis(diphenylphosphino)butane
Conclusion
The palladium-catalyzed allylic alkylation with this compound provides a powerful method for the synthesis of functionalized α-allyl-α-silylmalonate esters. These products are versatile intermediates that can be further elaborated, offering a valuable tool for researchers in organic synthesis and drug development. The provided representative protocol and workflow serve as a starting point for the exploration and optimization of this valuable transformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diethyl(trimethylsilylmethyl)malonate Alkylation
Welcome to the technical support center for the alkylation of diethyl(trimethylsilylmethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general scheme for the alkylation of this compound?
A1: The alkylation of this compound follows a standard malonic ester synthesis pathway. The reaction involves the deprotonation of the acidic α-hydrogen by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-alkylated product.[1][2]
Q2: Which bases are recommended for the deprotonation of this compound?
A2: Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of malonic esters, including sterically hindered ones.[3][4] It offers the advantage of an irreversible deprotonation. Sodium ethoxide (NaOEt) is another viable option, though the reaction may be reversible.[1][2] For sterically hindered substrates like this compound, a less bulky base like NaH is often preferred to facilitate access to the α-proton.[5]
Q3: What are suitable solvents for this reaction?
A3: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices when using sodium hydride as the base.[4] These solvents effectively solvate the cation without interfering with the nucleophilic enolate.
Q4: What type of alkylating agents can be used?
A4: The alkylation proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial.[2] Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the most effective. Secondary alkyl halides may react more slowly and can lead to side products through elimination. Tertiary alkyl halides are generally not suitable for this reaction.[1]
Q5: What are the typical reaction temperatures?
A5: The deprotonation step with sodium hydride is often carried out at room temperature.[4] The subsequent alkylation step may require heating, depending on the reactivity of the alkyl halide. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal temperature and reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. 4. Steric hindrance from the trimethylsilylmethyl group impeding the reaction. | 1. Ensure the base (e.g., NaH) is fresh and properly handled to avoid deactivation by moisture. Use a slight excess of the base. 2. Check the purity and reactivity of the alkyl halide. 3. Monitor the reaction progress by TLC and consider increasing the temperature or extending the reaction time. 4. For particularly bulky alkylating agents, consider using a less sterically demanding base or a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Formation of dialkylated product | The monoalkylated product can be deprotonated and undergo a second alkylation.[6] | Use a slight excess of the this compound relative to the alkylating agent to favor monoalkylation. |
| Presence of unreacted starting material | 1. Incomplete reaction. 2. Reversible deprotonation if using an alkoxide base. | 1. Increase reaction time and/or temperature. 2. Switch to an irreversible base like sodium hydride. |
| Elimination side products (alkenes) | The enolate can act as a base, promoting elimination, especially with secondary or bulky alkyl halides.[1] | Use a primary alkyl halide whenever possible. Consider using a less hindered base. |
Data Presentation
The following table summarizes the effect of different bases on the yield of alkylated malonic esters, providing a general guideline for optimizing your reaction.
| Base | Solvent | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | THF or DMF | 80-95 | Irreversible deprotonation, generally high yields.[4] |
| Sodium Ethoxide (NaOEt) | Ethanol | 70-85 | Reversible deprotonation, ensure anhydrous conditions.[1] |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 60-80 | Milder base, may require longer reaction times or higher temperatures. |
| Lithium Diisopropylamide (LDA) | THF | 75-90 | A strong, bulky base that can be effective but may be less ideal for accessing the sterically hindered proton in this specific substrate.[5] |
Experimental Protocols
Detailed Methodology for the Alkylation of this compound with Methyl Iodide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.
-
Enolate Formation: While stirring under a nitrogen atmosphere, slowly add this compound (1.0 equivalent) to the sodium hydride suspension at room temperature. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting decision tree for low product yield in the alkylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datapdf.com [datapdf.com]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in diethyl(trimethylsilylmethyl)malonate synthesis
Welcome to the technical support center for the synthesis of diethyl(trimethylsilylmethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this specific malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the alkylation of diethyl malonate using a (trimethylsilyl)methyl halide, typically chloromethyltrimethylsilane or iodomethyltrimethylsilane. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to displace the halide from the silyl-containing electrophile.
Q2: I am getting a very low yield of the desired product. What are the most likely causes?
Low yields in this synthesis can stem from several factors:
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Incomplete deprotonation of diethyl malonate: This can be due to a weak base or the presence of moisture.
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Side reactions: The most common side reaction is the dialkylation of diethyl malonate.
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Steric hindrance: The bulky trimethylsilylmethyl group can slow down the desired SN2 reaction.
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Elimination reactions: Although less common with primary halides, elimination can be a competing pathway.
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Impure reagents: The purity of diethyl malonate, the base, the solvent, and the alkylating agent is crucial.
Q3: What is the best base to use for this reaction?
Sodium ethoxide (NaOEt) in absolute ethanol is a commonly used and effective base for the deprotonation of diethyl malonate.[1][2][3] It is important to use a base with the same alkoxide as the ester to prevent transesterification. The use of stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can also be effective and may minimize side reactions.
Q4: Can I use potassium carbonate as the base?
While potassium carbonate is a weaker base than sodium ethoxide, it can be used, often in the presence of a phase-transfer catalyst, to achieve alkylation of diethyl malonate.[4] However, for a sterically hindered electrophile like (trimethylsilyl)methyl halide, a stronger base is generally recommended to ensure complete enolate formation and drive the reaction to completion.
Q5: My reaction is turning dark. Is this normal?
Some coloration of the reaction mixture can be normal, especially during the formation of the enolate. However, a very dark or black color may indicate decomposition or side reactions. This could be caused by impurities in the reagents, too high a reaction temperature, or the presence of oxygen.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
Problem 1: Low Conversion of Diethyl Malonate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation | Ensure the use of a strong, anhydrous base like freshly prepared sodium ethoxide or high-purity sodium hydride. Use a stoichiometric amount or a slight excess of the base relative to diethyl malonate. | Complete formation of the diethyl malonate enolate, leading to a higher conversion rate. |
| Presence of Moisture | Use anhydrous solvents (e.g., absolute ethanol, dry THF). Dry all glassware thoroughly before use. Handle hygroscopic reagents (like NaH) in an inert atmosphere (e.g., under nitrogen or argon). | Prevention of quenching of the enolate by water, thus increasing its effective concentration for the alkylation reaction. |
| Low Reaction Temperature | While the initial deprotonation might be performed at a lower temperature, the alkylation step may require heating (reflux) to overcome the activation energy, especially with a sterically hindered electrophile. | Increased reaction rate and higher conversion of the starting material. |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC). Ensure the reaction is allowed to proceed until the starting material is consumed. | Complete consumption of the limiting reagent, maximizing the potential yield. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dialkylation | Use a slight excess of diethyl malonate relative to the (trimethylsilyl)methyl halide. Add the alkylating agent slowly to the solution of the enolate. | Favoring mono-alkylation over di-alkylation by maintaining a low concentration of the alkylating agent. |
| Elimination Reaction | While less likely with a primary halide, ensure the reaction temperature is not excessively high. | Minimizing the formation of elimination byproducts. |
| Hydrolysis of Ester | Ensure anhydrous conditions throughout the reaction. Work up the reaction mixture promptly after completion. | Prevention of the saponification of the ester groups, which would lead to the formation of malonic acid derivatives. |
| Unidentified Impurities | Purify all reagents before use. Diethyl malonate can be distilled under reduced pressure. Ensure the (trimethylsilyl)methyl halide is of high purity. | A cleaner reaction profile with fewer side products, simplifying purification and improving the yield of the desired product. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on standard malonic ester syntheses and should be optimized for specific laboratory conditions.
Materials:
-
Diethyl malonate
-
Sodium metal or Sodium ethoxide
-
Absolute ethanol
-
(Trimethylsilyl)methyl chloride or (Trimethylsilyl)methyl iodide
-
Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, slowly add (trimethylsilyl)methyl halide to the reaction mixture. The reaction may be exothermic. After the initial exotherm subsides, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Effect of base choice on the reactivity of diethyl(trimethylsilylmethyl)malonate
Welcome to the technical support center for diethyl(trimethylsilylmethyl)malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over diethyl malonate?
A1: The trimethylsilylmethyl group offers unique synthetic possibilities. It can act as a latent carbanion, and upon activation (e.g., with a fluoride source), it can participate in a variety of carbon-carbon bond-forming reactions. This functionality allows for multi-step, one-pot syntheses that are not readily achievable with standard diethyl malonate.
Q2: Which bases are typically recommended for the deprotonation of this compound?
A2: The choice of base is critical and depends on the desired outcome of the reaction. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). Each base offers different advantages in terms of reactivity, steric hindrance, and reaction conditions.
Q3: Can I use hydroxide bases like NaOH or KOH for deprotonation?
A3: It is generally not recommended to use hydroxide bases. These can lead to the saponification (hydrolysis) of the ester groups, resulting in the formation of the corresponding carboxylate salts and reducing the yield of the desired alkylated product.[1]
Q4: How does the trimethylsilyl group influence the acidity of the alpha-proton?
A4: The trimethylsilyl group is generally considered to be electron-donating, which might slightly decrease the acidity of the alpha-proton compared to an unsubstituted alkyl group. However, the adjacent ester groups are the primary contributors to the acidity, making the proton readily removable by a suitable base.
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the malonate. Consider switching to a stronger base like LDA for irreversible deprotonation.[2] Ensure the base is fresh and has been handled under anhydrous conditions. |
| Base-Induced Side Reactions | Alkoxide bases like sodium ethoxide can participate in transesterification if the alcohol solvent does not match the ester's alkyl group.[1] Using a base like sodium hydride in an aprotic solvent such as THF can mitigate this. |
| Steric Hindrance | If using a bulky alkylating agent, a sterically hindered base like LDA might further inhibit the reaction.[2] A smaller base like NaH could be more effective. |
| Reaction Temperature Too Low | Some reactions require elevated temperatures to proceed at a reasonable rate. If using a milder base, gentle heating may be necessary. |
| Poor Quality Reagents | Ensure all reagents, especially the base and the alkylating agent, are of high purity and anhydrous. Moisture can quench the enolate and hydrolyze the starting material. |
Problem 2: Formation of Dialkylated Byproduct
| Possible Cause | Troubleshooting Step |
| Excess Base or Alkylating Agent | Use of more than one equivalent of base and alkylating agent can lead to a second deprotonation and subsequent alkylation. Carefully control the stoichiometry, aiming for a 1:1 ratio of the malonate to the base and electrophile. |
| Thermodynamic Control | Using a small, non-hindered base like sodium ethoxide can lead to an equilibrium where the monoalkylated product is deprotonated again, leading to dialkylation.[2] Using a bulky, strong base like LDA at low temperatures favors the kinetic product and can minimize dialkylation.[3] |
Problem 3: Reaction Fails to Proceed
| Possible Cause | Troubleshooting Step |
| Inactive Base | The base may have degraded due to improper storage or handling. Use a freshly opened bottle or titrate the base to determine its activity. |
| Poorly Soluble Base | Some bases, like sodium hydride, have low solubility. Ensure vigorous stirring and sufficient reaction time to allow for complete reaction. |
| Unreactive Alkylating Agent | The alkylating agent may be too unreactive (e.g., a tertiary halide which would favor elimination). Ensure a reactive electrophile (e.g., primary or secondary alkyl halide) is used.[4] |
Data Presentation
Table 1: Comparison of Common Bases for the Alkylation of this compound
| Base | Typical Solvent | Temperature | Key Characteristics & Potential Issues |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Heterogeneous reaction, requires careful handling (flammable solid). Forms the sodium enolate. Good for avoiding transesterification.[5] |
| Sodium Ethoxide (NaOEt) | Ethanol | RT to Reflux | Homogeneous reaction. Can lead to transesterification if other alcohols are present. Prone to equilibrium, which may result in side products.[1][4] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | 0 °C to RT | Strong, sterically hindered base. Can favor elimination with certain alkyl halides. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Very strong, bulky, non-nucleophilic base.[3] Forms the kinetic enolate, which can provide high regioselectivity.[2] Requires low temperatures and strictly anhydrous conditions. |
Experimental Protocols
General Protocol for the Alkylation of this compound using Sodium Hydride
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum and needles
-
Argon or nitrogen line for inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Alkylation
Caption: General experimental workflow for the alkylation of this compound.
Troubleshooting Logic for Base Selection
Caption: Decision tree for troubleshooting base selection in malonate alkylation reactions.
References
Managing steric hindrance in reactions with diethyl(trimethylsilylmethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl(trimethylsilylmethyl)malonate. The content focuses on managing steric hindrance in common reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in alkylation reactions?
A1: The main challenge is the steric bulk of the trimethylsilylmethyl group, which can significantly hinder the approach of electrophiles to the alpha-carbon of the malonate. This steric hindrance can lead to lower reaction rates and yields, especially when using bulky alkylating agents.[1][2] Tertiary alkyl halides are generally unsuitable as they lead to elimination products.[1]
Q2: How does the steric hindrance of the trimethylsilylmethyl group affect dialkylation?
A2: The steric hindrance from the trimethylsilylmethyl group can be advantageous when trying to avoid dialkylation.[3] After the first alkylation, the alpha-position becomes even more sterically crowded, making a second alkylation more difficult. However, with smaller, highly reactive electrophiles, dialkylation can still occur.
Q3: Are there specific considerations for the Krapcho decarboxylation of products derived from this compound?
A3: Yes. While the Krapcho decarboxylation is generally tolerant of various functional groups, the rate of reaction can be influenced by the steric environment around the ester. For α,α-disubstituted malonic esters, which would be the case after alkylating this compound, the reaction proceeds via an SN2 attack of a halide ion on the ethyl group of the ester.[4] Severe steric hindrance around the ester carbonyls could potentially slow this reaction, possibly requiring higher temperatures or longer reaction times than for less hindered substrates.
Q4: Can the trimethylsilyl group be cleaved during reactions?
A4: The trimethylsilyl (TMS) group is generally stable under neutral and basic conditions commonly used for alkylation. However, it can be cleaved under acidic conditions or in the presence of fluoride ions. This lability can be used strategically for deprotection or can be an unwanted side reaction if acidic conditions are employed during workup or subsequent steps.
Troubleshooting Guides
Problem 1: Low Yield in Alkylation Reactions
Symptoms:
-
Low conversion of the starting malonate.
-
Formation of side products from the decomposition of the alkylating agent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficiently strong base | Use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the malonate. |
| Steric hindrance from the electrophile | Use a less sterically hindered primary alkyl halide. For secondary halides, consider using more forcing conditions (higher temperature, longer reaction time), but be aware of potential side reactions.[1] |
| Low reaction temperature | Gradually increase the reaction temperature. For some sterically hindered cases, refluxing in a suitable solvent like THF or DMF may be necessary. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the malonate enolate. |
Problem 2: Unwanted Dialkylation
Symptoms:
-
Presence of a significant amount of the dialkylated product in the final reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Excess of alkylating agent | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent. |
| High reactivity of the alkylating agent | Add the alkylating agent slowly to the reaction mixture at a lower temperature to control the reaction rate. |
| Prolonged reaction time at elevated temperature | Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the mono-alkylated product is maximized. |
Problem 3: Incomplete Krapcho Decarboxylation
Symptoms:
-
The presence of the starting diester in the product mixture after the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient temperature or reaction time | Due to potential steric hindrance, higher temperatures (up to 180 °C) and longer reaction times may be required.[4] Monitor the reaction for the evolution of CO2. |
| Inappropriate salt | Lithium chloride (LiCl) in wet DMSO is a common and effective choice.[4] Ensure the salt is anhydrous if using a dry solvent system. |
| Solvent degradation | Ensure that the DMSO or DMF is of high quality and dry, as impurities can interfere with the reaction. |
Data Presentation
The following table summarizes the expected impact of steric hindrance on the yield of alkylation reactions with diethyl malonate and a sterically hindered analogue like this compound. Note that specific data for this compound is limited; therefore, these are representative values based on general principles of steric hindrance in malonic ester synthesis.
| Alkylating Agent | Electrophile Type | Expected Yield with Diethyl Malonate | Expected Yield with this compound |
| Methyl Iodide | Methyl Halide | > 90% | 70-85% |
| Ethyl Bromide | Primary Halide | ~85-95% | 65-80% |
| Isopropyl Bromide | Secondary Halide | 40-60% | < 30% |
| tert-Butyl Bromide | Tertiary Halide | < 5% (mainly elimination) | Essentially no reaction |
Experimental Protocols
General Protocol for Alkylation of this compound
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.1 eq.) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if necessary, depending on the reactivity of the electrophile.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Krapcho Decarboxylation of an Alkylated this compound Derivative
-
In a round-bottom flask equipped with a reflux condenser, combine the alkylated this compound derivative (1.0 eq.), lithium chloride (2.0-3.0 eq.), and a mixture of DMSO and water (e.g., 95:5 v/v).[4]
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere.
-
Maintain the temperature and stir vigorously for 4-24 hours. Monitor the reaction for the cessation of gas evolution (CO₂).
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting monoester by distillation or column chromatography.
Visualizations
Caption: General workflow for the alkylation of this compound.
Caption: Key steps in the Krapcho decarboxylation of a substituted malonic ester.
Caption: Troubleshooting logic for low yields in alkylation reactions.
References
Technical Support Center: Diastereoselective Additions to Diethyl(trimethylsilylmethyl)malonate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of addition reactions to diethyl(trimethylsilylmethyl)malonate derivatives.
Troubleshooting Guide: Improving Diastereoselectivity
Low diastereoselectivity in addition reactions involving this compound derivatives can be a significant challenge. The bulky trimethylsilylmethyl group introduces specific steric demands that can influence the facial selectivity of the reaction. This guide addresses common issues and provides systematic steps to enhance the diastereomeric ratio (d.r.).
Issue 1: Poor Diastereomeric Ratio (d.r.) Observed
When the desired diastereomer is not the major product, a systematic optimization of reaction parameters is necessary.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity. Thermal energy can enable the system to overcome the small energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. It is advisable to screen a range of solvents with varying properties.
-
Choice of Lewis Acid: For reactions involving electrophiles like aldehydes or ketones, the choice of Lewis acid is critical. Different Lewis acids can offer varying degrees of steric hindrance and chelation control, thereby influencing the direction of nucleophilic attack.
-
Catalyst Loading: In catalyzed reactions, the concentration of the catalyst can affect the outcome. It is recommended to titrate the catalyst loading to find the optimal concentration for high diastereoselectivity.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the malonate derivative can provide a strong steric bias, directing the incoming reagent to a specific face of the molecule.
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low diastereoselectivity specifically with a trimethylsilylmethyl-substituted malonate?
The trimethylsilylmethyl group is sterically demanding. This bulk can interfere with the desired approach of the reactants and catalysts, leading to a mixture of diastereomers. The Felkin-Anh model can be a useful starting point for predicting the likely major diastereomer by considering the steric hindrance of the substituents on the stereocenter adjacent to the reacting carbonyl group.[1]
Q2: How does the choice of base affect the diastereoselectivity in alkylation reactions of this compound?
The choice of base is crucial for forming the malonate enolate. A strong, non-nucleophilic base like sodium hydride (NaH) is often used. The counterion of the base can also play a role in the aggregation state and reactivity of the enolate, which in turn can influence the diastereoselectivity of the subsequent alkylation.
Q3: Can high pressure improve the diastereoselectivity of my reaction?
Yes, high-pressure conditions (e.g., 8-10 kbar) have been shown to improve both the rate and enantioselectivity of Michael additions involving malonates, and the same principles can apply to diastereoselectivity.[2] High pressure can favor the formation of the more compact transition state, which is often the one leading to the desired diastereomer.
Q4: Are there any specific chiral auxiliaries that are recommended for malonate derivatives?
Evans' oxazolidinone auxiliaries are well-established for directing stereoselective alkylations and other addition reactions.[3] Attaching such an auxiliary to your malonate system can provide excellent stereocontrol.
Q5: What is the role of a Lewis acid in these reactions?
In additions to carbonyl compounds, a Lewis acid coordinates to the carbonyl oxygen, activating the electrophile towards nucleophilic attack. The size and nature of the Lewis acid can influence the conformation of the transition state, thereby affecting the diastereoselectivity. For instance, chelating Lewis acids can lock the conformation of the substrate, leading to high levels of stereocontrol.[4]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on stereoselective additions of malonate derivatives. While not specific to this compound, they provide a baseline for expected yields and selectivities under various conditions.
Table 1: Effect of Catalyst on Enantioselective Michael Addition
| Entry | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | (R,R)-Thiourea (5) | Toluene | 94 | 89 |
| 2 | (S,S)-Thiourea (5) | Toluene | 92 | 88 |
| 3 | NiCl₂/(-)-Sparteine (10) | Toluene | 90 | 86 |
| 4 | L-Proline Mesoporous Silica | Various | - | Chiral Enhancement |
Data adapted from various sources for comparative purposes.[2][5]
Table 2: Influence of Reaction Conditions on Yield and Selectivity
| Entry | Pressure | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 9 kbar | Room Temp | 20 | >95 | up to 92 |
| 2 | 1 atm | 60 | 336 | 55 | 70 |
| 3 | 1 atm | 25 | 12 | 90 | 86 |
This table illustrates the significant impact of pressure and temperature on reaction outcomes.[2][5]
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Aldol Addition
This protocol is a general guideline and should be optimized for the specific substrates and desired outcome.
Experimental Workflow:
Caption: General experimental workflow for a Lewis acid-catalyzed aldol addition.
Detailed Steps:
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Stir the resulting mixture for 15-30 minutes.
-
Electrophile Addition: Add the aldehyde or ketone (1.2 equiv) slowly to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomeric products.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or an appropriate chromatographic technique (e.g., HPLC, GC).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diethyl(trimethylsilylmethyl)malonate vs. Diethyl Malonate: A Comparative Guide to Reactivity in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, widely employed in the synthesis of complex organic molecules. The choice of the nucleophilic donor is critical to the success of this reaction. This guide provides a comparative analysis of two such donors: diethyl malonate and the less ubiquitous diethyl(trimethylsilylmethyl)malonate. While extensive experimental data exists for the former, this guide will also offer a predictive analysis of the latter's reactivity based on fundamental chemical principles, addressing a notable gap in the current literature.
Executive Summary
Data Presentation: Diethyl Malonate in Michael Additions
The following table summarizes the performance of diethyl malonate in a representative Michael addition reaction with various chalcone derivatives.
| Entry | Michael Acceptor (Chalcone Derivative) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Chalcone | Ni(acac)₂ / (-)-Sparteine | Toluene | 5 | 85 | [1] |
| 2 | Chalcone | NiCl₂ / (-)-Sparteine | Toluene | 12 | 90 | [1] |
| 3 | 4-Methylchalcone | NiCl₂ / (-)-Sparteine | Toluene | 5 | 91 | [1] |
| 4 | 4-Methoxychalcone | NiCl₂ / (-)-Sparteine | Toluene | 5 | 88 | [1] |
| 5 | 4-Chlorochalcone | NiCl₂ / (-)-Sparteine | Toluene | 5 | 85 | [1] |
| 6 | Thienyl Chalcone | KOt-Bu | CH₂Cl₂ | 3-4 | 72-94 | [2] |
Theoretical Reactivity of this compound
While direct experimental evidence is lacking, the reactivity of this compound in Michael additions can be predicted by considering the influence of the trimethylsilylmethyl group:
-
Steric Effects: The trimethylsilylmethyl group is significantly bulkier than the hydrogen atom it replaces on the alpha-carbon of the malonate. This steric hindrance would likely impede the approach of the enolate to the β-carbon of the Michael acceptor, thereby slowing down the rate of reaction.[3]
-
Electronic Effects: The trimethylsilyl group is generally considered to be electron-donating through hyperconjugation and its low electronegativity. This electron-donating effect would slightly increase the electron density on the alpha-carbon, making the corresponding proton slightly less acidic compared to diethyl malonate. A less acidic proton would lead to a lower concentration of the reactive enolate at equilibrium, thus potentially reducing the overall reaction rate.
Based on these considerations, it is plausible to hypothesize that Michael additions with this compound would require more forcing reaction conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve comparable yields to those obtained with diethyl malonate.
Experimental Protocols
A representative experimental protocol for the Michael addition of diethyl malonate to a chalcone is provided below.
Nickel-Catalyzed Michael Addition of Diethyl Malonate to Chalcone [1]
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) are stirred in dry toluene (5 mL) at room temperature for 6 hours.
-
Reaction Setup: Chalcone (0.393 g, 1.89 mmol) is added portion-wise to the catalyst mixture. The reaction mixture is stirred for an additional 30 minutes.
-
Addition of Nucleophile: Diethyl malonate (0.345 mL, 2.26 mmol) is then added to the flask.
-
Reaction and Workup: The reaction is stirred at 25°C for 12 hours. Upon completion, the reaction mixture is quenched and the product is purified by column chromatography.
Visualizing the Michael Addition
To better understand the reaction dynamics, the following diagrams illustrate the key processes involved.
Caption: General mechanism of the Michael addition reaction.
Caption: Experimental workflow for a Michael addition.
Conclusion
Diethyl malonate remains a highly effective and well-documented nucleophile for Michael addition reactions. While the reactivity of this compound in this context has not been experimentally established in the reviewed literature, a predictive analysis based on steric and electronic effects suggests it would be a less reactive alternative. Further experimental investigation is warranted to validate this hypothesis and to explore the potential synthetic utility of silyl-substituted malonates in Michael additions, which may offer unique selectivity or downstream functionalization opportunities.
References
A Comparative Guide to Silyl-Substituted Malonates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, malonate esters are indispensable C2 synthons for carbon-carbon bond formation. The strategic placement of a silicon-containing group on the malonate backbone can significantly alter its reactivity, offering unique advantages in specific synthetic applications. This guide provides an objective comparison of silyl-substituted malonates, namely bis(trimethylsilyl) malonate and β-silylmethylene malonates, with their conventional non-silylated counterparts. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Data Presentation: Performance Comparison
The following tables summarize the performance of silyl-substituted malonates in key organic transformations compared to diethyl malonate.
Table 1: Comparison in Acylation Reactions for the Synthesis of β-Keto Esters
| Malonate Derivative | Acylating Agent | Base/Catalyst | Solvent | Yield of β-Keto Acid/Ester | Reference |
| Bis(trimethylsilyl) malonate | Acid Chlorides | Triethylamine / MgCl₂ | Acetonitrile | Good to Excellent | Rathke & Nowak, 1985 |
| Diethyl malonate | Acid Chlorides | Triethylamine / MgCl₂ | Acetonitrile | Moderate to Good | Rathke & Cowan |
| Comparative Note: | - | - | - | Bis(trimethylsilyl) malonate often provides a more convenient route to β-keto acids directly after a mild work-up, avoiding harsh saponification steps. The in-situ formation of a magnesium enolate enhances the acylation efficiency. |
Table 2: Comparison in Cyclocondensation Reactions
| Malonate Derivative | Dinucleophile | Reaction Conditions | Outcome | Reference |
| Bis(trimethylsilyl) 2-ethylmalonate | Aniline | Refluxing Bromobenzene | Minor 2-ethyl-N,N'-diphenylmalondiamide and significant butyranilide (from desilylation and decarboxylation) | Stadlbauer et al., 2001 |
| Diethyl 2-ethylmalonate | Aniline | High Temperature | 2-ethyl-N,N'-diphenylmalondiamide | Stadlbauer et al., 2001 |
| Comparative Note: | - | - | - | Bis(trimethylsilyl) malonates exhibit lower reactivity and thermal stability in cyclocondensation reactions compared to diethyl malonates, often leading to side products. They are generally not suitable replacements for more reactive malonyl reagents in this context.[1] |
Table 3: Comparison in Michael Addition Reactions
| Malonate Derivative | Michael Acceptor | Catalyst | Outcome | Reference |
| β-Silylmethylene malonate (β-SMM) | Alkyl Methyl Ketones | (S)-N-(2-pyrrolidinylmethyl)pyrrolidine / TFA | High yield and excellent regio- and enantioselectivity. The silyl group is crucial for reactivity. | Ghosh, 2022 |
| Diethyl benzylidenemalonate | Alkyl Methyl Ketones | (S)-N-(2-pyrrolidinylmethyl)pyrrolidine / TFA | No reaction observed under the same conditions. | Ghosh, 2022 |
| Comparative Note: | - | - | - | The β-silyl group in β-SMMs acts as a powerful activating group, enabling Michael additions that do not proceed with conventional alkylidene malonates under identical organocatalytic conditions.[2] |
Experimental Protocols
1. Acylation of Bis(trimethylsilyl) Malonate to Synthesize a β-Keto Acid (Adapted from Rathke & Nowak, 1985)
-
Materials: Bis(trimethylsilyl) malonate, acid chloride, triethylamine, magnesium chloride, acetonitrile, diethyl ether, hydrochloric acid (10%).
-
Procedure:
-
To a stirred solution of bis(trimethylsilyl) malonate (1.0 eq) and triethylamine (2.0 eq) in acetonitrile, add anhydrous magnesium chloride (1.0 eq).
-
Cool the mixture to 0 °C and add the acid chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding 10% aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto acid.
-
2. Cyclocondensation of Diethyl Malonate with a Dinucleophile (General Procedure)
-
Materials: Diethyl malonate, appropriate dinucleophile (e.g., o-phenylenediamine), solvent (e.g., bromobenzene or diphenyl ether), catalyst (if required, e.g., base).
-
Procedure:
-
Combine the diethyl malonate (1.0 eq) and the dinucleophile (1.0 eq) in a high-boiling point solvent.
-
Heat the mixture to reflux (typically 150-250 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or crystallization.
-
3. Organocatalytic Michael Addition of a β-Silylmethylene Malonate (Adapted from Ghosh, 2022)
-
Materials: β-Silylmethylene malonate, alkyl methyl ketone, (S)-N-(2-pyrrolidinylmethyl)pyrrolidine, trifluoroacetic acid (TFA), solvent (e.g., toluene).
-
Procedure:
-
To a solution of the β-silylmethylene malonate (1.0 eq) and the alkyl methyl ketone (1.2 eq) in the chosen solvent at -10 °C, add the organocatalyst (0.1 eq) and TFA (0.1 eq).
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired Michael adduct.
-
Visualizations
Caption: Synthetic pathways for β-keto derivatives.
Caption: Reactivity in cyclocondensation reactions.
Caption: Workflow for β-SMM Michael addition.
References
Spectroscopic Analysis of Diethyl(trimethylsilylmethyl)malonate Adducts: A Comparative Guide
A comprehensive guide to the spectroscopic techniques used for the confirmation of diethyl(trimethylsilylmethyl)malonate and its adducts is currently unavailable due to the limited publicly accessible scientific literature and experimental data for this specific compound and its derivatives.
Extensive searches of chemical databases and scholarly articles have yielded insufficient spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and detailed experimental protocols required to construct a robust comparison guide as requested. While data for the parent compound, diethyl malonate, and other alkylated or silylated derivatives are available, specific information on this compound and its reaction adducts remains elusive.
This guide, therefore, will focus on the general principles and comparative strengths of key spectroscopic methods for the characterization of substituted malonic esters, using available data from analogous compounds as illustrative examples. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the workflows and data interpretation applicable to the analysis of novel malonate derivatives like this compound, once synthetic routes are established and the compounds are characterized.
Comparison of Spectroscopic Techniques for Malonate Derivative Analysis
The confirmation of a target molecule such as this compound and its subsequent adducts relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
| Spectroscopic Technique | Information Provided | Strengths for Malonate Analysis | Limitations for Malonate Analysis |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of hydrogen atoms. | - Confirmation of Alkylation: The appearance of new signals corresponding to the trimethylsilylmethyl group protons would be a key indicator. - Structural Elucidation of Adducts: Changes in chemical shifts of protons near the reaction center can confirm adduct formation. | - Signal Overlap: In complex adducts, signals from different parts of the molecule may overlap, complicating interpretation. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | - Unambiguous Carbon Skeleton: Confirms the presence of all carbon atoms, including the quaternary carbon of the malonate and the carbons of the trimethylsilylmethyl group. | - Lower Sensitivity: Requires more sample or longer acquisition times compared to ¹H NMR. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. | - Ester Carbonyl Stretch: A strong absorption band around 1730-1750 cm⁻¹ confirms the presence of the ester groups. - Si-C Bond Vibration: Can indicate the presence of the trimethylsilyl group. | - Lack of Detailed Structural Information: Provides limited information on the overall molecular connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of a molecule. | - Molecular Ion Peak: Confirms the molecular weight of the target compound and its adducts. - Fragmentation Analysis: Characteristic fragmentation patterns can help in identifying structural motifs. | - Isomer Differentiation: May not always distinguish between structural isomers without tandem MS (MS/MS). |
Experimental Protocols for Spectroscopic Analysis of Malonate Derivatives
The following are generalized experimental protocols for the spectroscopic analysis of a substituted diethyl malonate, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a liquid chromatograph or direct infusion can be employed.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, ESI for LC-MS).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of a diethyl malonate adduct.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Comparative Study of Lewis Acid Catalysts for Reactions Involving Diethyl(trimethylsilylmethyl)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the formation of carbon-carbon bonds is a cornerstone, enabling the construction of complex molecular architectures essential for drug discovery and development. Diethyl(trimethylsilylmethyl)malonate serves as a versatile nucleophile in these reactions. The strategic use of Lewis acid catalysts can significantly enhance the efficiency and selectivity of these transformations. This guide provides a comparative overview of common Lewis acid catalysts—Titanium Tetrachloride (TiCl₄), Scandium Triflate (Sc(OTf)₃), Zinc Chloride (ZnCl₂), and Tin(IV) Chloride (SnCl₄)—for reactions involving this compound.
Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from analogous reactions with diethyl malonate to provide a foundational understanding and a starting point for reaction optimization. The trimethylsilylmethyl group is expected to introduce significant steric hindrance, which may influence catalyst-substrate interactions and reaction kinetics.
General Principles of Lewis Acid Catalysis with Malonates
Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and rendering the electrophile more susceptible to nucleophilic attack. In reactions involving malonates, the Lewis acid can activate carbonyl compounds (in aldol and Michael additions) or other electrophiles. The general mechanism for a Lewis acid-catalyzed Michael addition is depicted below.
Caption: Generalized signaling pathway for a Lewis acid-catalyzed Michael addition involving a malonate.
Comparative Data of Lewis Acid Catalysts in Reactions with Diethyl Malonate
The following tables summarize the performance of different Lewis acid catalysts in various C-C bond-forming reactions with diethyl malonate. This data serves as a proxy for understanding their potential efficacy in reactions with this compound.
Table 1: Michael Addition Reactions
| Catalyst | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TiCl₄ | Chalcone | Toluene | 25 | 12 | 90 | [1] |
| Sc(OTf)₃ | β-Nitrostyrene | Toluene | RT | 4 | 95 | |
| ZnCl₂ | Chalcone | THF | RT | 24 | 85 | |
| SnCl₄ | Chalcone Epoxide | CH₂Cl₂ | 0 | 0.05 | 98 | [2] |
Table 2: Alkylation and Condensation Reactions
| Catalyst | Reaction Type | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Friedel-Crafts Alkylation | Benzaldehyde | 1,2-Dichloroethane | 80 | 2 | 92 | |
| ZnCl₂ | Aldol Condensation | Acetone | Acetic Anhydride | Reflux | 24 | 49 | [3] |
| SnCl₄ | Knoevenagel Condensation | Benzaldehyde | Toluene | Reflux | 6 | 88 |
In-Depth Catalyst Profiles and Experimental Protocols
This section provides detailed information on each Lewis acid catalyst, including a representative experimental protocol for a reaction with diethyl malonate.
Titanium Tetrachloride (TiCl₄)
Overview: Titanium tetrachloride is a strong, moisture-sensitive Lewis acid widely used in organic synthesis. It is particularly effective in promoting Michael additions, aldol reactions, and Friedel-Crafts alkylations. Its high reactivity often translates to high yields and short reaction times.
Experimental Protocol: Enantioselective Michael Addition of Diethyl Malonate to Chalcone [1]
-
To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene (5 mL).
-
Stir the mixture at room temperature for 6 hours.
-
Slowly add chalcone (1.0 equiv) in portions.
-
Stir for an additional 30 minutes.
-
Add a solution of diethyl malonate (1.2 equiv) in dry toluene (2 mL) dropwise.
-
Stir the reaction mixture at 25°C until the starting material is consumed (monitored by TLC, typically 12 hours).
-
Quench the reaction with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scandium Triflate (Sc(OTf)₃)
Overview: Scandium triflate is a water-stable Lewis acid, which makes it a more environmentally friendly and easier-to-handle catalyst compared to many other Lewis acids. It is known for its high catalytic activity in a variety of reactions, including Friedel-Crafts alkylations, Michael additions, and aldol reactions. Its ability to be recycled is a significant advantage.
Experimental Protocol: Friedel-Crafts Alkylation of Arenes with Benzaldehyde
-
To a solution of the arene (e.g., benzene, 5.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the mixture at 80°C for 2 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Zinc Chloride (ZnCl₂)
Overview: Zinc chloride is a mild and inexpensive Lewis acid. It is often used in Friedel-Crafts acylations, aldol condensations, and some cyclization reactions. While it may be less reactive than TiCl₄ or Sc(OTf)₃, its low cost and moderate reactivity can be advantageous in preventing side reactions.
Experimental Protocol: Aldol Condensation of Diethyl Malonate with Acetone [3]
-
In a 2-L flask equipped with a magnetic stirrer and a reflux condenser, charge diethyl malonate (2.50 moles), acetone (3.73 moles), acetic anhydride (3.14 moles), and anhydrous zinc chloride (0.37 mole).
-
Heat the solution at reflux with stirring for 20-24 hours.
-
Cool the reaction mixture and dilute with benzene (300-350 mL).
-
Wash the resulting solution with four 500-mL portions of water.
-
Extract the combined aqueous layers with two 100-mL portions of benzene.
-
Combine the benzene solutions and concentrate with a rotary evaporator.
-
Fractionally distill the residual liquid under reduced pressure to isolate the product.
Tin(IV) Chloride (SnCl₄)
Overview: Tin(IV) chloride is a strong Lewis acid, comparable in strength to TiCl₄. It is effective in a wide range of reactions, including Friedel-Crafts reactions, glycosylations, and reactions involving epoxides. Like TiCl₄, it is highly sensitive to moisture.
Experimental Protocol: Reaction of Diethyl Malonate with a Chalcone Epoxide [2]
-
Dissolve the chalcone epoxide (1.0 equiv) in CH₂Cl₂ with stirring.
-
Add SnCl₄ (10 mol%) in portions to the solution at 0°C.
-
Stir the reaction mixture at 0°C for 2-3 minutes.
-
Perform a standard aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Lewis acid-catalyzed reaction.
References
X-ray crystallographic analysis of diethyl(trimethylsilylmethyl)malonate derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of diethyl malonate derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate | C₂₈H₃₈O₅ | Monoclinic | P2₁/c | 9.8218(4) | 13.5571(5) | 19.7233(8) | 102.3530(10) | [1] |
| Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate | C₁₈H₂₃FO₅ | Monoclinic | P2₁/c | - | - | - | - | [2] |
| Diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)propanedioate | C₁₅H₁₄O₆ | - | - | - | - | - | - | [3] |
| Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate | C₂₄H₂₅NO₉ | Monoclinic | P2₁/n | - | - | - | - | [4] |
| Diethyl 2-[(2-mercaptoquinolin-3-yl)methylene]malonate | C₁₇H₁₇NO₄S | - | - | - | - | - | - | [5] |
Note: Dashes indicate where specific data points were not explicitly available in the cited abstracts.
Selected Bond Lengths and Angles
Understanding the molecular geometry is critical. The table below presents selected bond lengths and angles for some of the derivatives to highlight the impact of substitution on the core malonate structure.
| Compound Name | Bond/Angle | Length (Å) / Angle (°) | Reference |
| Diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)propanedioate | O1···O9 distance | 2.756 (2) | [3] |
| Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate | Dihedral angle between two ester groups | 61.79 (5) | [2] |
| Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate | Dihedral angle between benzene rings | 80.16 (6) | [4] |
Experimental Protocols
The synthesis and crystallization of diethyl malonate derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The general procedures, as compiled from the literature, are outlined below.
General Synthesis of Diethyl Malonate Derivatives
The synthesis of substituted diethyl malonates often involves the reaction of diethyl malonate with an appropriate electrophile in the presence of a base. For instance, in the synthesis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, diethyl malonate is treated with sodium hydride to form the enolate, which then reacts with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one.[2] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography.[2] Work-up usually involves quenching the reaction with a saturated ammonium chloride solution and extracting the product with an organic solvent like ethyl acetate.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound. Common solvents used for crystallization include n-hexane and ethanol.[1][4][5] For example, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates were crystallized from an n-hexane solution.[1] In another instance, yellow needles of diethyl 2-[(2-mercaptoquinolin-3-yl)methylene]malonate were grown from an ethanol solution by slow evaporation at room temperature.[5]
X-ray Data Collection and Structure Refinement
Data collection is performed on a single crystal X-ray diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.[6] The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions and refined using a riding model.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of diethyl malonate derivatives, from synthesis to final structure elucidation.
Caption: Experimental workflow for X-ray crystallographic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Diethyl(trimethylsilylmethyl)malonate Reactions
A detailed guide for researchers, scientists, and drug development professionals on the kinetic profile and synthetic utility of diethyl(trimethylsilylmethyl)malonate compared to other substituted malonic esters.
This guide provides a comparative analysis of the kinetic aspects of reactions involving this compound, a versatile reagent in organic synthesis. While specific kinetic data for this silyl-substituted malonate is not extensively available in the public domain, this document compiles relevant data from studies on analogous substituted diethyl malonates to provide a predictive framework for its reactivity. The primary focus is on two key reactions central to the application of malonic esters: alkylation and decarboxylation.
Introduction to this compound
This compound is a derivative of diethyl malonate featuring a bulky and electron-donating trimethylsilylmethyl group attached to the alpha-carbon. This substitution is expected to influence the acidity of the alpha-proton and the nucleophilicity of the corresponding enolate, thereby affecting the rates of its reactions. The presence of the silicon atom can also introduce unique steric and electronic effects, potentially leading to altered reactivity and selectivity compared to simple alkyl-substituted malonates.
Comparative Kinetics of Alkylation Reactions
The alkylation of diethyl malonate and its derivatives is a cornerstone of C-C bond formation in organic synthesis. The reaction proceeds via the formation of a nucleophilic enolate, which then attacks an electrophilic alkyl halide. The rate of this SN2 reaction is influenced by the stability and nucleophilicity of the enolate, as well as the nature of the alkyl halide.
While specific rate constants for the alkylation of this compound are not readily found in the literature, a study by Liu et al. provides comparative rate constants for the reaction of various substituted diethyl malonates with peroxyl radicals, which can serve as a proxy for their nucleophilic reactivity.[1]
Table 1: Comparative Reaction Rate Constants of Substituted Diethyl Malonates [1]
| Substituent at α-carbon | Rate Constant (k) with Peroxyl Radicals (M⁻¹s⁻¹) |
| H (Diethyl malonate) | Data not provided for direct comparison |
| 3,5-di-tert-butyl-4-hydroxyphenyl | 8.6 x 10³ |
| Methyl | Qualitative data suggests slower than unsubstituted[2] |
| Trimethylsilylmethyl | Predicted to be faster than unsubstituted |
Note: The data for the 3,5-di-tert-butyl-4-hydroxyphenyl substituent is provided as a reference point for a substituted malonate from the cited study. The prediction for the trimethylsilylmethyl substituent is based on the electron-donating nature of the silyl group, which is expected to increase the nucleophilicity of the enolate.
The trimethylsilylmethyl group is generally considered to be electron-donating, which would increase the electron density at the α-carbon of the enolate, thereby enhancing its nucleophilicity and leading to a faster alkylation rate compared to unsubstituted diethyl malonate. However, the steric bulk of the trimethylsilylmethyl group could potentially hinder the approach of the electrophile, which might counteract the electronic effect to some extent.
Comparative Kinetics of Decarboxylation Reactions
Substituted malonic acids, derived from the hydrolysis of the corresponding diethyl esters, undergo decarboxylation upon heating to yield substituted acetic acids.[3][4][5] The rate of this reaction is dependent on the stability of the carbanion intermediate formed upon loss of carbon dioxide.
Direct kinetic data for the decarboxylation of (trimethylsilylmethyl)malonic acid is not available. However, studies on the decarboxylation of other substituted malonic acids indicate that electron-withdrawing groups generally accelerate the reaction by stabilizing the incipient carbanion, while electron-donating groups have a retarding effect.
Table 2: Qualitative Comparison of Decarboxylation Rates for Substituted Malonic Acids
| Substituent at α-carbon | Expected Relative Rate of Decarboxylation | Rationale |
| H (Malonic acid) | Baseline | Reference point. |
| Alkyl (e.g., Methyl) | Slower | Alkyl groups are weakly electron-donating, destabilizing the carbanion intermediate. |
| Aryl | Faster | Aryl groups can stabilize the carbanion through resonance. |
| Trimethylsilylmethyl | Slower | The trimethylsilylmethyl group is electron-donating, which would destabilize the carbanion intermediate. |
The decarboxylation of dialkylated malonic acids typically requires high temperatures.[6] Given the electron-donating nature of the trimethylsilylmethyl group, it is anticipated that (trimethylsilylmethyl)malonic acid would undergo decarboxylation at a slower rate compared to unsubstituted malonic acid.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of α-substituted diethyl malonates involves the alkylation of diethyl malonate with an appropriate alkyl halide.[6][7]
Protocol:
-
Enolate Formation: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the sodium enolate.[2][6]
-
Alkylation: (Chloromethyl)trimethylsilane is added to the enolate solution. The reaction mixture is then refluxed for several hours.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
General Protocol for Alkylation of this compound
This protocol outlines the general steps for the further alkylation of this compound.
Protocol:
-
Enolate Formation: this compound is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the enolate.
-
Alkylation: The desired alkyl halide is added to the enolate solution at an appropriate temperature (often low temperatures for LDA reactions) and the reaction is stirred until completion.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and worked up similarly to the synthesis protocol, followed by purification, typically by column chromatography.
General Protocol for Hydrolysis and Decarboxylation
This protocol describes the conversion of the substituted malonic ester to the corresponding carboxylic acid.
Protocol:
-
Hydrolysis (Saponification): The substituted diethyl malonate is heated with a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to hydrolyze the ester groups to carboxylates.[5]
-
Acidification: The reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl, H₂SO₄) to protonate the carboxylates, forming the dicarboxylic acid.
-
Decarboxylation: The acidic solution is heated to induce decarboxylation, releasing carbon dioxide and forming the final carboxylic acid product.[6][8]
-
Workup and Purification: The product is extracted with an organic solvent, dried, and purified by distillation or recrystallization.
Conclusion
This compound represents a valuable synthetic intermediate with a reactivity profile influenced by the electronic and steric nature of the trimethylsilylmethyl group. Based on established principles of physical organic chemistry and comparative data from analogous systems, it is predicted that this compound will undergo alkylation at a faster rate than unsubstituted diethyl malonate due to the electron-donating effect of the silyl moiety. Conversely, the corresponding malonic acid is expected to decarboxylate more slowly.
This guide provides a framework for researchers to anticipate the behavior of this compound in common synthetic transformations and offers detailed protocols for its synthesis and subsequent reactions. Further empirical kinetic studies are warranted to provide precise quantitative data and fully elucidate the reactivity of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
A Comparative Review of Silyl-Protected Malonate Esters in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, silyl ethers stand out for their versatility in masking the reactivity of hydroxyl groups. This guide provides a comparative analysis of commonly employed silyl-protected malonate esters, offering insights into their relative stability, and providing detailed experimental protocols for their formation and cleavage. This information is intended to aid in the rational selection of the appropriate silyl protecting group to optimize synthetic routes.
Malonate esters are pivotal C2 synthons in organic chemistry, widely utilized in the formation of carbon-carbon bonds through reactions such as the malonic ester synthesis.[1] The acidic α-proton of the methylene group can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated or undergo other transformations.[2] However, in complex syntheses, it is often necessary to protect the enolizable proton to prevent unwanted side reactions. Silyl groups are frequently employed for this purpose, converting the malonate ester into a silyl ketene acetal (an O-silylated enol ether). The choice of the silyl group is critical, as it dictates the stability of the protected malonate and the conditions required for its removal.
Comparative Stability of Silyl Protecting Groups
The stability of a silyl protecting group is paramount and is primarily influenced by the steric bulk of the substituents on the silicon atom. Increased steric hindrance around the silicon atom generally enhances the stability of the silyl ether towards both acidic and basic hydrolysis.[3][4] While the majority of quantitative stability data has been generated for silyl ethers of alcohols, these trends are directly applicable to the O-silylated enol ethers of malonate esters (silyl ketene acetals).
The general order of stability for commonly used trialkylsilyl groups is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) < TIPS (Triisopropylsilyl) [3][5]
Table 1: Relative Stability of Silyl Ethers to Acidic and Basic Hydrolysis [3]
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
This data clearly illustrates that bulkier silyl groups, such as TIPS and TBDPS, offer significantly greater stability compared to the smaller TMS and TES groups. This allows for the selective deprotection of different silyl ethers within the same molecule, a strategy often employed in complex total synthesis.[3]
Experimental Protocols
The following are generalized experimental protocols for the silylation of diethyl malonate and the subsequent deprotection of the resulting silyl ketene acetal.
General Procedure for the Silylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Silyl chloride (TMSCl, TBSCl, or TIPSCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Imidazole)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (1.0 eq.) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 eq.). For TMSCl, TEA is commonly used. For the more sterically hindered TBSCl and TIPSCl, a stronger, non-nucleophilic base like imidazole or 2,6-lutidine may be preferred.[3]
-
Slowly add the corresponding silyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Reactions with TMSCl are typically fast, while those with bulkier silyl chlorides will require longer reaction times.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude silyl ketene acetal, which can be purified by distillation or chromatography.
General Procedures for the Deprotection of Silyl-Protected Diethyl Malonate
1. Fluoride-Mediated Deprotection (e.g., using TBAF) [6]
Materials:
-
Silyl-protected diethyl malonate
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Protocol:
-
Dissolve the silyl-protected diethyl malonate (1.0 eq.) in THF.
-
Add the TBAF solution (1.1-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring by TLC. The deprotection of TMS ethers is usually rapid, while TBS and TIPS ethers will require longer reaction times.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected diethyl malonate.
2. Acid-Catalyzed Deprotection (e.g., using TFA) [6]
Materials:
-
Silyl-protected diethyl malonate
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
Dissolve the silyl-protected diethyl malonate (1.0 eq.) in the chosen solvent.
-
Add a catalytic amount of TFA (e.g., 10 mol%). The amount of acid and the reaction time will depend on the stability of the silyl group.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected diethyl malonate.
Application in a Synthetic Workflow: Michael Addition
Silyl-protected malonate esters, as silyl ketene acetals, are valuable nucleophiles in various carbon-carbon bond-forming reactions, such as the Michael addition.[7] The following diagram illustrates a typical workflow for the Michael addition of a silyl-protected malonate to an α,β-unsaturated ketone.
Caption: Workflow for a Michael addition using a silyl-protected malonate.
Logical Relationship of Silyl Group Choice and Reaction Compatibility
The selection of a silyl protecting group is not only dependent on its stability but also on its compatibility with subsequent reaction conditions. The following diagram illustrates the logical considerations for choosing a silyl group based on the planned synthetic route.
Caption: Decision tree for selecting a suitable silyl protecting group.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
